N-[2-(1-methyl-5-{[(4-methylphenoxy)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide
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Overview
Description
N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole core, followed by the introduction of the furan-2-carboxamide moiety. Key steps include:
Formation of the Benzodiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Methylphenoxy Group: This step involves nucleophilic substitution reactions.
Formation of the Acetamido Linkage: This is typically done through amide bond formation reactions.
Introduction of the Furan-2-Carboxamide Moiety: This final step involves coupling reactions to attach the furan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE: shares similarities with other benzodiazole derivatives and furan-containing compounds.
Benzodiazole Derivatives: These compounds often exhibit similar biological activities and are used in medicinal chemistry.
Furan-Containing Compounds: These compounds are known for their diverse chemical reactivity and applications in various fields.
Uniqueness
The uniqueness of N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H24N4O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[2-[1-methyl-5-[[2-(4-methylphenoxy)acetyl]amino]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H24N4O4/c1-16-5-8-18(9-6-16)32-15-23(29)26-17-7-10-20-19(14-17)27-22(28(20)2)11-12-25-24(30)21-4-3-13-31-21/h3-10,13-14H,11-12,15H2,1-2H3,(H,25,30)(H,26,29) |
InChI Key |
ZVVHNRQTMBPLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CCNC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
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